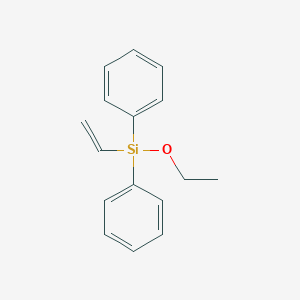

乙烯基乙氧基二苯基硅烷

描述

Synthesis Analysis

The synthesis of silicon-containing olefins, specifically 1,2-bis(silyl)ethenes, has been achieved through the metathesis of vinyl-trisubstituted silanes. This process yields both trans-(E) and cis-(Z) isomers in nearly equal ratios or favors the E isomer, depending on the conditions. The general formula for these bis(silyl)ethenes is (RO)nMe3-n SiCH=CHSiMe3-n(OR)n, where n can be 2 or 3, and R represents various alkyl groups such as methyl, ethyl, or propyl. These compounds were prepared, isolated, and identified predominantly through spectroscopic methods .

Molecular Structure Analysis

The molecular structures of silicon compounds of 1,1-bis(pyrrol-2-yl)ethenes have been elucidated. These compounds were synthesized via salt metathesis using a lithiated dipyrromethene and different diorganodichlorosilanes. The study provides insights into their optical properties and some reactivity patterns, which are essential for understanding the behavior of these silicon-based compounds .

Chemical Reactions Analysis

Triorganyl(2,4,6-trimethoxyphenyl)silanes have been synthesized and characterized to explore their potential as silylation reagents. These compounds exhibit chemoselectivity and regioselectivity with various nucleophiles, including O-, N-, and S-nucleophiles. The study investigates the selectivity of cleavage of the 2,4,6-trimethoxyphenyl group in the presence of other protecting groups, aiming to obtain useful chlorosilanes. The silylation reactions were performed under mild, acidic conditions, and the byproduct, 1,3,5-trimethoxybenzene, is highlighted as recyclable .

Physical and Chemical Properties Analysis

The physical and chemical properties of new triphenylene-based silanes have been studied, particularly their self-assembly behavior in the liquid state and on surfaces like glass and silicon oxide. The mesomorphic properties were determined using techniques such as differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction. The study also delves into the formation of self-assembled monolayers (SAMs) from these silanes and their characterization through various methods, including water contact angle measurements, ellipsometry, and atomic force microscopy (AFM). The research further examines the structure of binary mixed SAMs and their potential as model systems for organic templating .

科学研究应用

增强复合材料的机械性能

当用于尼龙 6 和橡胶共混物中时,玻璃纤维上的硅烷表面处理可以显着影响屈服强度和抗冲击性等机械性能。这归因于硅烷化合物中不同的反应性。例如,在某些复合材料中,与氨基官能硅烷相比,酸酐官能硅烷表现出优异的屈服强度和抗冲击性 (Laura 等人,2002).在表面涂层组合物中

烷基或芳基(氨基烷氧基)硅烷,包括乙基三(2-氨基乙氧基)硅烷和二苯基二(2-氨基乙氧基)硅烷,在表面涂层组合物中有价值。它们可用于制造具有良好附着力的坚韧薄膜,适用于烘烤饰面 (Emblem,2007).在光聚合混合物中

二苯基硅烷与多功能丙烯酸酯相结合,在光聚合混合物中显示出前景。这些混合物表现出低氧敏感性,从而导致高转化率和无粘性聚合物,这有利于各种应用 (El-Roz 等人,2008).提高电子器件的效率

硅烷中间层,例如γ-甲基丙烯酰氧基丙基三甲氧基硅烷,可以提高基于聚芴的聚合物发光二极管的效率并延长其使用寿命。这证明了硅烷在提高电子器件性能中的作用 (Lee,2008).交联聚乙烯

硅烷,特别是乙烯基三甲氧基硅烷,用于交联聚乙烯以改性其性能。这一过程对于提高各种等级聚乙烯的效率非常重要 (Morshedian 等人,2009).生物医学应用

固定在氧化铁纳米粒子上的聚(乙二醇)硅烷可以与细胞靶向剂偶联。这在磁共振成像 (MRI) 和受控药物递送中具有应用 (Kohler 等人,2004).在蛋白质分离中

聚(乙二醇)硅烷涂层可减少蛋白质吸附,并且与质谱兼容,这使得它们在蛋白质组学分析和蛋白质电泳分离中很有用 (Razunguzwa 等人,2006).改善水泥和砂浆性能

当将硅烷及其衍生物添加到水泥中时,可以提高砂浆中的抗弯和抗压强度,显示出它们在建筑材料中的重要性 (Feng 等人,2016).

安全和危害

未来方向

属性

IUPAC Name |

ethenyl-ethoxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OSi/c1-3-17-18(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJQEMXRDJPGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066282 | |

| Record name | (Ethoxy)diphenylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, ethenylethoxydiphenyl- | |

CAS RN |

17933-85-6 | |

| Record name | 1,1′-(Ethenylethoxysilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylvinylethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017933856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(ethenylethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Ethoxy)diphenylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethoxy)diphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLVINYLETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW5U3U8UUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)